(2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid
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Overview
Description
(2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid: is an organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an indazole ring substituted with a methyl group and an acrylic acid moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.
Methylation: The indazole ring is then methylated using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Acrylic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring or the acrylic acid moiety are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
Oxidation: Hydroxylated derivatives and oxides.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
(2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The indazole ring can bind to enzymes or receptors, modulating their activity. The acrylic acid moiety may participate in covalent bonding with target proteins, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1H-Indazol-6-yl)acrylic acid: Lacks the methyl group on the indazole ring, which may affect its biological activity and chemical reactivity.
(2E)-3-(1-Methyl-1H-indazol-5-yl)acrylic acid: The position of the methyl group on the indazole ring is different, potentially leading to variations in its properties.
(2E)-3-(1-Methyl-1H-indazol-7-yl)acrylic acid: Another positional isomer with different substitution patterns on the indazole ring.
Uniqueness
- The presence of the methyl group at the 1-position of the indazole ring in (2E)-3-(1-Methyl-1H-indazol-6-yl)acrylic acid can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique substitution pattern may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
(E)-3-(1-methylindazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-13-10-6-8(3-5-11(14)15)2-4-9(10)7-12-13/h2-7H,1H3,(H,14,15)/b5-3+ |
InChI Key |
RFCQRRWVAQANFH-HWKANZROSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)/C=C/C(=O)O)C=N1 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=CC(=O)O)C=N1 |
Origin of Product |
United States |
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